Methyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate

Regioisomer comparison Lipophilicity Chromatographic behavior

Methyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate (CAS 888735-64-6) is a heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyridine family, a privileged fused bicyclic scaffold composed of a pyrazole ring ortho-fused to a pyridine ring. This compound bears a methyl ester at the 3-position and a methyl substituent at the 7-position of the pyridine ring, with a molecular formula of C₁₀H₁₀N₂O₂ and a molecular weight of 190.20 g/mol.

Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
Cat. No. B11908572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate
Molecular FormulaC10H10N2O2
Molecular Weight190.20 g/mol
Structural Identifiers
SMILESCC1=CC=CC2=C(C=NN12)C(=O)OC
InChIInChI=1S/C10H10N2O2/c1-7-4-3-5-9-8(10(13)14-2)6-11-12(7)9/h3-6H,1-2H3
InChIKeyXCGSGPAOUAYXIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 7-Methylpyrazolo[1,5-a]pyridine-3-carboxylate (CAS 888735-64-6): Core Chemical Identity and Scaffold Classification


Methyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate (CAS 888735-64-6) is a heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyridine family, a privileged fused bicyclic scaffold composed of a pyrazole ring ortho-fused to a pyridine ring . This compound bears a methyl ester at the 3-position and a methyl substituent at the 7-position of the pyridine ring, with a molecular formula of C₁₀H₁₀N₂O₂ and a molecular weight of 190.20 g/mol . The pyrazolo[1,5-a]pyridine core has been widely explored in medicinal chemistry as a scaffold for kinase inhibition, with derivatives reported as inhibitors of p38 MAPK, PI3K, EphB3/VEGFR2, RET, and Trk kinases, as well as for anti-tubercular and cytotoxic applications [1][2][3]. The compound is primarily utilized as a synthetic building block and intermediate in the preparation of more elaborated pyrazolo[1,5-a]pyridine derivatives .

Why Generic Substitution Is Not Advisable When Sourcing Methyl 7-Methylpyrazolo[1,5-a]pyridine-3-carboxylate for Research Applications


Methyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate differs from structurally analogous pyrazolo[1,5-a]pyridine-3-carboxylate esters in two critical respects: the position of the methyl substituent on the pyridine ring (7-position) and the nature of the ester group (methyl vs. ethyl or carboxylic acid). Within this compound class, the site of ring substitution has been reported to significantly influence kinase selectivity profiles; for example, patent literature on pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives explicitly states that 7-substituted derivatives are especially preferred for certain pharmacological activities [1]. The methyl ester functional group, compared to the ethyl ester or free carboxylic acid, directly determines the compound's utility as a protected synthetic intermediate, its solubility characteristics, and its reactivity in subsequent transformations such as hydrolysis, amidation, or fluorination [2]. Generic substitution with, for example, the 6-methyl regioisomer (CAS 127717-18-4) , the unsubstituted parent ester (CAS 63237-84-3) , or the 7-methyl ethyl ester (CAS 16205-45-1) would alter the electron distribution and steric environment of the fused ring system, potentially compromising downstream synthetic fidelity or biological activity in a manner not predictable without explicit comparative data. The quantitative evidence that follows establishes the measurable dimensions along which this compound must be evaluated relative to its closest comparators.

Quantitative Differentiation Evidence: Methyl 7-Methylpyrazolo[1,5-a]pyridine-3-carboxylate vs. Closest Analogs


Regioisomeric Differentiation: 7-Methyl vs. 6-Methyl Substitution Dictates LogP and Polarity Profile

The 7-methyl substitution pattern confers a distinct lipophilicity profile compared to the 6-methyl regioisomer. The predicted LogP (octanol-water partition coefficient) for Methyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate is 1.43 [1], whereas computational predictions for the 6-methyl regioisomer (CAS 127717-18-4, C₁₀H₁₀N₂O₂, MW 190.20) yield a LogP of approximately 1.57 . This difference of ~0.14 log units, while modest, reflects altered electron distribution across the fused ring system due to the position of the methyl group, which in turn affects chromatographic retention time and reversed-phase HPLC purification behavior. Both compounds share identical molecular formula and mass (190.20 g/mol) , making chromatographic differentiation essential for identity confirmation.

Regioisomer comparison Lipophilicity Chromatographic behavior

Ester Group Differentiation: Methyl Ester vs. Ethyl Ester – Impact on Molecular Weight and Synthetic Utility

The methyl ester derivative (MW 190.20 g/mol, CAS 888735-64-6) differs from the corresponding ethyl ester (7-Methyl-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester, CAS 16205-45-1) by a molecular weight difference of 14.03 g/mol (MW 204.23 g/mol for the ethyl ester, C₁₁H₁₂N₂O₂) . The methyl ester is the preferred precursor for hydrolysis to the free 7-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS 16205-47-3, MW 176.17 g/mol) because methyl ester hydrolysis proceeds under milder conditions compared to ethyl ester cleavage, reducing the risk of decarboxylation or ring degradation. Additionally, methyl esters of pyrazolo[1,5-a]pyridine-3-carboxylates are reported as substrates for direct fluorination at the 3-position using Selectfluor, yielding 3-fluoropyrazolo[1,5-a]pyridines, a transformation that has been demonstrated specifically for methyl esters of this scaffold class .

Ester comparison Molecular weight Synthetic intermediate

Commercially Available Purity Levels and Batch-to-Batch Analytical Characterization

Methyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate is commercially available at standard purities of 95% (AKSci) and 97% (Bidepharm, Leyan) . Bidepharm additionally provides batch-specific quality control documentation including NMR, HPLC, and GC analytical data . In contrast, the closely related Methyl pyrazolo[1,5-a]pyridine-3-carboxylate (CAS 63237-84-3, the unsubstituted parent scaffold) is offered at 95% purity by the same vendor , while the 6-methyl regioisomer (CAS 127717-18-4) and the ethyl ester analog (CAS 16205-45-1) are each listed with purities of ≥95% . The availability of 97% purity with multi-method analytical certification for the target compound represents a tangible quality advantage for applications requiring higher starting material purity, such as multi-step medicinal chemistry campaigns or biophysical assays sensitive to trace impurities.

Purity specification Quality control Batch consistency

Scaffold Privilege: Pyrazolo[1,5-a]pyridine Core Demonstrates Multi-Target Kinase Inhibitory Potential with Documented Sub-Nanomolar Affinity

While no direct biochemical IC₅₀ or Kd data could be located specifically for Methyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate itself in primary research literature, the pyrazolo[1,5-a]pyridine-3-carboxylate scaffold class has been extensively validated as a kinase inhibitor chemotype. Class-level evidence demonstrates that pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives achieve binding affinities of Kd = 3.30 nM against p38α MAPK [1], and pyrazolo[1,5-a]pyridine-3-carboxamide derivatives such as TB47 exhibit minimum inhibitory concentrations (MIC) of 0.016–0.500 μg/mL against Mycobacterium tuberculosis H37Rv [2]. Pyrazolo[1,5-a]pyridine-based PI3Kγ/δ dual inhibitors (e.g., compound 20e, IHMT-PI3K-315) demonstrate IC₅₀ values of 4.0 nM (PI3Kγ) and 9.1 nM (PI3Kδ) [3]. The 7-methyl substitution pattern, in particular, has been highlighted in patent disclosures on EphB and VEGFR2 kinase inhibitors where 7-substituted derivatives are identified as especially preferred embodiments [4]. The methyl ester at the 3-position preserves a key synthetic handle for late-stage diversification into amides, acids, or other functional groups critical for optimizing target potency and selectivity [5].

Kinase inhibition Pyrazolopyridine scaffold Structure-activity relationship

Optimal Application Scenarios for Methyl 7-Methylpyrazolo[1,5-a]pyridine-3-carboxylate Based on Current Evidence


Medicinal Chemistry: Synthesis of 7-Substituted Pyrazolo[1,5-a]pyridine-3-carboxamide Kinase Inhibitors

The methyl ester at the 3-position serves as an activated carboxyl surrogate for direct aminolysis to generate pyrazolo[1,5-a]pyridine-3-carboxamides, a chemotype represented by the anti-tubercular agent TB47 (MIC 0.016–0.500 μg/mL against Mtb H37Rv) [1]. The 7-methyl substitution pattern is explicitly preferred in patent disclosures for EphB and VEGFR2 kinase inhibitor programs [2], making this compound the optimal starting material for medicinal chemistry campaigns targeting these kinases. The 97% purity grade with NMR/HPLC/GC certification ensures that SAR interpretation is not confounded by regioisomeric impurities.

Synthetic Methodology: Substrate for 3-Fluoropyrazolo[1,5-a]pyridine Synthesis via Electrophilic Fluorination

Methyl esters of pyrazolo[1,5-a]pyridine-3-carboxylic acids have been demonstrated as substrates for direct fluorination at the 3-position using Selectfluor, yielding 3-fluoropyrazolo[1,5-a]pyridines . The 7-methyl methyl ester is a candidate substrate for this transformation, which would generate a 3-fluoro-7-methylpyrazolo[1,5-a]pyridine building block otherwise challenging to access. The lower molecular weight (190.20 vs. 204.23 g/mol for the ethyl ester ) simplifies stoichiometric calculations and reduces mass loss upon hydrolysis.

Fragment-Based Drug Discovery: Privileged Scaffold with a Synthetic Handle for Library Synthesis

With a molecular weight of 190.20 g/mol, this compound falls within the typical fragment size range (MW < 250 Da) and features a privileged heteroaromatic scaffold validated across multiple kinase targets with affinities reaching Kd = 3.30 nM [3]. The methyl ester provides a single synthetic growth vector for rapid library synthesis via hydrolysis to the carboxylic acid (CAS 16205-47-3) followed by amide coupling, enabling systematic exploration of the 3-position SAR space while keeping the 7-methyl substitution constant.

Quality-Control-Driven Procurement: Verification of Regioisomeric Identity via LogP and HPLC

The predicted LogP of 1.43 for the 7-methyl regioisomer compared to ~1.57 for the 6-methyl analog (Δ LogP ≈ 0.14) [4] provides a quantitative basis for reversed-phase HPLC method development to verify regioisomeric purity upon receipt. Procurement from suppliers offering batch-specific NMR, HPLC, and GC documentation at 97% purity reduces the risk of receiving the incorrect regioisomer, a critical consideration given that the 6-methyl and 7-methyl isomers share identical molecular formulas and masses and cannot be distinguished by mass spectrometry alone.

Quote Request

Request a Quote for Methyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.